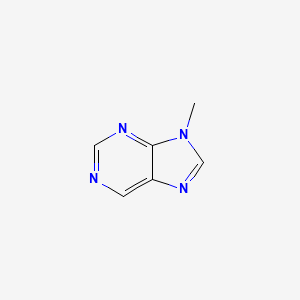

9-Methylpurine

描述

Structure

3D Structure

属性

IUPAC Name |

9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-10-4-9-5-2-7-3-8-6(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZWCYZJGUYTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174372 | |

| Record name | 9H-Purine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-22-9 | |

| Record name | 9-Methyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine, 9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Core Scaffold: A Technical Guide to the Discovery and Historical Context of 9-Methylpurine

Abstract

This technical guide provides a comprehensive overview of 9-methylpurine, a fundamental heterocyclic compound that has played a significant role in the advancement of medicinal chemistry and molecular biology. We delve into the historical context of its discovery, rooted in the pioneering work on purine chemistry, and provide detailed technical accounts of its synthesis. The guide explores the nuanced challenges of regioselective alkylation of the purine core and presents established experimental protocols. Furthermore, we examine the biological significance of this compound as a molecular probe and a precursor to a diverse array of bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry and application of this pivotal molecule.

Historical Context: From Uric Acid to Synthetic Purines

The story of this compound is intrinsically linked to the broader history of purine chemistry, a field largely established by the groundbreaking work of Hermann Emil Fischer . At the turn of the 20th century, Fischer embarked on a systematic investigation of a group of nitrogenous compounds he named "purines," a term he coined in 1884.[1] His monumental work, which involved elucidating the structures of naturally occurring purines like caffeine, theophylline, and uric acid, culminated in the first successful synthesis of the parent purine molecule in 1899.[1] This achievement, part of his broader research on sugar and purine synthesis, earned him the Nobel Prize in Chemistry in 1902.[2]

Fischer's syntheses laid the essential groundwork for the subsequent exploration of purine derivatives. The early 20th century saw a surge in interest in modifying the purine scaffold, driven by the desire to understand the biological roles of these molecules and to create analogs with potential therapeutic properties. The methylation of purines, including the synthesis of methylated xanthines like caffeine and theophylline, was an area of significant investigation.[1][3] While a singular, definitive publication marking the "first synthesis" of the unsubstituted this compound is not readily apparent in the historical literature, its preparation is a logical extension of the alkylation chemistries being developed during this era. The synthesis of various 9-alkylpurine derivatives for potential antiviral and immunopotentiating activities became a significant area of research in the latter half of the 20th century.[4][5]

The Synthetic Challenge: Regioselective N9-Alkylation

The purine ring system presents a fascinating challenge for synthetic chemists. The imidazole portion of the purine core contains two nitrogen atoms, N7 and N9, that are susceptible to alkylation. Direct alkylation of the purine anion typically results in a mixture of N7 and N9 isomers, with the N9-alkylated product often being the thermodynamically favored and major product.[6] Achieving high regioselectivity for the N9 position is crucial for the synthesis of many biologically active purine analogs and nucleosides.

Several strategies have been developed to favor N9-alkylation over N7-alkylation:

-

Direct Alkylation under Controlled Conditions: The choice of solvent, base, and alkylating agent can influence the N9/N7 ratio. For instance, the use of polar aprotic solvents can favor the formation of the N9-isomer.

-

Starting from Pyrimidine Precursors: A more controlled and unambiguous route to 9-substituted purines involves the cyclization of a suitably substituted 4,5-diaminopyrimidine.[7][8] This method allows for the introduction of the desired substituent at the N9 position with high fidelity.

-

Protecting Group Strategies: Although more complex, the use of protecting groups to block the N7 position can ensure exclusive alkylation at N9.

The following sections will detail established protocols for the synthesis of this compound and its derivatives, highlighting the practical application of these synthetic strategies.

Experimental Protocols

Synthesis of this compound via Direct Methylation of a Purine Precursor

This protocol describes a general method for the direct methylation of a purine derivative, which often yields a mixture of N7 and N9 isomers. The separation of these isomers is a critical step in obtaining the pure this compound. A common precursor for this reaction is 6-chloropurine, due to its commercial availability and the versatility of the chloro group for further transformations.

Experimental Protocol: Methylation of 6-Chloropurine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropurine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to form the purine anion.

-

Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting residue, containing a mixture of 6-chloro-9-methylpurine and 6-chloro-7-methylpurine, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two isomers.[6] The 9-methyl isomer is typically the major product.

-

Characterization: The identity and purity of the 6-chloro-9-methylpurine are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Direct Methylation of 6-Chloropurine

Caption: Workflow for the synthesis of 6-chloro-9-methylpurine.

Synthesis of this compound from a 4,5-Diaminopyrimidine Precursor

This method provides a regioselective route to this compound derivatives, avoiding the formation of the N7-isomer. The synthesis involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source.

Experimental Protocol: Synthesis of 6-Fluoro-9-methylpurine

This protocol is adapted from the work of Beaman and Robins and describes the synthesis of a this compound derivative.

-

Preparation of the Diaminopyrimidine: Start with the synthesis of 5-amino-6-fluoro-4-methylaminopyrimidine from 4,6-difluoro-5-nitropyrimidine. This involves a nucleophilic substitution with methylamine followed by reduction of the nitro group.

-

Cyclization Reaction: In a suitable reaction vessel, dissolve the 5-amino-6-fluoro-4-methylaminopyrimidine (1 equivalent) in an excess of triethyl orthoformate.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure 6-fluoro-9-methylpurine.

-

Characterization: The final product is characterized by melting point, elemental analysis, and spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Diagram of the Synthesis from a Diaminopyrimidine Precursor

Caption: General workflow for the synthesis of 9-substituted purines.

Biological Activity and Applications

This compound itself is a valuable tool for biochemical and pharmacological research. As a simple N9-alkylated purine, it serves as a model compound for studying the interactions of purine derivatives with biological targets. More importantly, it is a key precursor in the synthesis of a wide range of biologically active molecules.

Antiviral and Anticancer Research:

The purine scaffold is a cornerstone in the development of antiviral and anticancer agents.[4][9] Many purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thus inhibiting the replication of viruses and cancer cells. 9-Alkylpurines have been extensively studied for their potential as antiviral agents, with some derivatives showing activity against herpes simplex virus.[4][10] While specific cytotoxicity data for unsubstituted this compound is not extensively reported in readily available literature, related methylpurine derivatives have demonstrated cytotoxic effects. For instance, 6-methylpurine has been shown to be cytotoxic to various cell lines.[11] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound.[12][13][14][15][16]

Enzyme Inhibition:

Purine analogs are well-known inhibitors of various enzymes involved in purine metabolism and other cellular processes.[17][18][19][20] By mimicking the natural purine substrates, these analogs can bind to the active site of an enzyme, leading to competitive inhibition. This mechanism is the basis for the therapeutic action of many purine-based drugs. The study of this compound and its derivatives as enzyme inhibitors continues to be an active area of research in the quest for new therapeutic agents.

Conclusion

From its conceptual origins in the pioneering work of Emil Fischer to its current role as a versatile building block in medicinal chemistry, this compound holds a significant place in the landscape of heterocyclic chemistry. The synthetic challenges associated with its regioselective preparation have spurred the development of innovative chemical methodologies. As a core scaffold, this compound continues to be instrumental in the design and synthesis of novel purine analogs with a wide spectrum of biological activities. This guide has provided a technical and historical overview, intended to equip researchers with a solid understanding of this important molecule and to inspire further investigation into its potential applications.

References

-

Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642. [Link]

-

Smee, D. F., Bartlett, M. L., Alaghamandan, H. A., Jones, M. M., Revankar, G. R., & Robins, R. K. (1989). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. Journal of Medicinal Chemistry, 32(7), 1596–1601. [Link]

-

ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Retrieved January 16, 2026, from [Link]

-

Sci-Hub. (n.d.). N-methylation of purines and pyrimidines. Retrieved January 16, 2026, from [Link]

-

Harnden, M. R., Jarvest, R. L., & Wyatt, P. G. (1989). Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines. Journal of Medicinal Chemistry, 32(8), 1738–1743. [Link]

-

ResearchGate. (n.d.). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2024). Theophylline. [Link]

-

SlideShare. (n.d.). Purine bases. Retrieved January 16, 2026, from [Link]

-

Sci-Hub. (n.d.). Purine studies. Part XX. Methylation and reduction of 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines, and the stereochemistry of their 1,4,5,6-tetrahydro-derivatives. Retrieved January 16, 2026, from [Link]

-

Aguado, L., Canela, M. D., Thibaut, H. J., Priego, E. M., Camarasa, M. J., Leyssen, P., Neyts, J., & Pérez-Pérez, M. J. (2012). Efficient synthesis and anti-enteroviral activity of 9-arylpurines. European Journal of Medicinal Chemistry, 49, 279–288. [Link]

-

Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L., Jr. (1998). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides & Nucleic Acids, 17(8), 1579-1587. [Link]

-

Leonhardt, K., An, S., & Le, T. (1987). 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes). Zeitschrift für Naturforschung C, 42(4), 420-424. [Link]

-

Fransson, R., & Fex, T. (2003). Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902. Combinatorial chemistry & high throughput screening, 6(5), 433–444. [Link]

-

D’souza, D. M., & Müller, T. J. (2007). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Chemistry-A European Journal, 13(26), 7274-7284. [Link]

-

Lagunin, A., Zakharov, A., Filimonov, D., & Poroikov, V. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(23), 16999. [Link]

-

ResearchGate. (n.d.). Summary of the IC 50 values determined from the MTT assay of A549 cells.... Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved January 16, 2026, from [Link]

-

Xing, J., Jia, L., & Xi, T. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(1), 459-464. [Link]

-

ResearchGate. (n.d.). (PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Methylation of pyridines.

-

McGill University Office for Science and Society. (2024, October 22). The Beginnings of Chemical Synthesis. [Link]

-

Maas, R. (2004). Prereplicative purine methylation and postreplicative demethylation in each DNA duplication of the Escherichia coli replication cycle. The Journal of biological chemistry, 279(48), 50579–50584. [Link]

-

MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. [Link]

-

Beilstein-Institut. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

-

Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. [Link]

-

European Patent Office. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved January 16, 2026, from [Link]

-

Okamura, T., Kikuchi, T., Ogawa, M., & Zhang, M. R. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI radiopharmacy and chemistry, 9(1), 5. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 16, 2026, from [Link]

-

Schwartz, A. W., & Bakker, C. G. (1989). Was adenine the first purine?. Science (New York, N.Y.), 245(4922), 1102–1104. [Link]

-

Jack Westin. (n.d.). Enzyme Inhibition. Retrieved January 16, 2026, from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theophylline - Wikipedia [en.wikipedia.org]

- 4. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis and anti-enteroviral activity of 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Khan Academy [khanacademy.org]

- 19. jackwestin.com [jackwestin.com]

- 20. teachmephysiology.com [teachmephysiology.com]

An In-Depth Technical Guide to 9-Methylpurine: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylpurine is a modified purine base, a class of molecules fundamental to all life as components of nucleic acids and energy currency. The introduction of a methyl group at the N9 position of the purine ring significantly alters its chemical properties and biological interactions, making it a valuable tool in medicinal chemistry and a model compound for studying the photophysics of nucleic acid bases. This guide provides a comprehensive overview of this compound, detailing its chemical identity, molecular structure, synthesis, and its relevance in contemporary scientific research.

Chemical Identity and Properties

A precise understanding of a compound's identity is paramount for reproducible research. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20427-22-9 | [1] |

| Molecular Formula | C₆H₆N₄ | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| IUPAC Name | 9-methyl-9H-purine | [1] |

| Synonyms | N(9)-methylpurine | [1] |

Molecular Structure and Elucidation

The molecular structure of this compound consists of a pyrimidine ring fused to an imidazole ring, with a methyl group covalently bonded to the nitrogen atom at position 9.

Caption: 2D Molecular Structure of this compound.

Structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the purine ring and the methyl group. The aromatic protons typically appear in the downfield region (δ 7-9 ppm), while the methyl protons resonate as a singlet in the upfield region (δ 3-4 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each of the six carbon atoms in the molecule. A reference to the ¹³C NMR spectrum of this compound can be found in the SpectraBase database, which is crucial for unambiguous structural assignment[2].

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound (134.14 g/mol ) and can provide fragmentation patterns that are consistent with its structure.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the construction of the purine ring system followed by or incorporating N9-methylation.

Traube Purine Synthesis

A classic and versatile method for synthesizing purines is the Traube synthesis. This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid, to form the imidazole ring.

Conceptual Workflow for Traube Synthesis:

Caption: Conceptual workflow of the Traube synthesis for the purine core.

Experimental Protocol: Traube Synthesis of Purine

The following is a representative protocol for the synthesis of the parent purine ring, which can be subsequently methylated.

Materials:

-

4,5-Diaminopyrimidine

-

Formic acid (98-100%)

-

Carbon dioxide or nitrogen gas source

-

Heating mantle and reflux condenser

-

Round-bottom flask

Procedure:

-

A solution of 4,5-diaminopyrimidine (e.g., 4.0 g, 36 mmol) in 98-100% formic acid (e.g., 23 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated in an oil bath to 100°C for 30 minutes while bubbling a stream of inert gas (CO₂ or N₂) through the solution.

-

The temperature is gradually raised to 210°C over 45 minutes and maintained at this temperature for an additional 30 minutes.

-

The temperature is then lowered to 110°C and held until the formic acid has been driven off (approximately 2 hours), aided by the continuous stream of inert gas.

-

The resulting crude purine can be purified by sublimation or recrystallization.

N9-Methylation

Direct methylation of the purine core is a common strategy to introduce the methyl group at the N9 position. However, this reaction can often lead to a mixture of N7 and N9-methylated isomers, necessitating careful control of reaction conditions and subsequent purification.

Conceptual Workflow for N9-Methylation:

Caption: Conceptual workflow for the direct methylation of purine.

Applications in Research and Drug Development

Purine analogs are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates based on this scaffold. 9-Alkylpurines, including this compound and its derivatives, are actively investigated for a range of therapeutic applications.

-

Anticancer Agents: Many purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.

-

Antiviral Therapies: Modified purines can act as chain terminators during viral replication, a mechanism exploited by many antiviral drugs.

-

Kinase Inhibitors: The purine core mimics the adenine moiety of ATP, making it an excellent scaffold for designing competitive inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Biological Relevance: Impact on Cellular Signaling

The cellular pool of purines is tightly regulated, and perturbations in purine metabolism can have profound effects on cell signaling pathways. One of the key pathways influenced by purine availability is the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism.

Depletion of cellular purines has been shown to inhibit mTORC1 (mTOR complex 1), a key component of the mTOR pathway. Conversely, the restoration of intracellular adenine nucleotides can reactivate mTORC1. This suggests that the cell possesses mechanisms to sense purine levels and modulate its growth accordingly.

Simplified mTORC1 Signaling Pathway and Purine Sensing:

Caption: Simplified overview of the mTORC1 signaling pathway and its regulation by cellular purine levels.

Conclusion

This compound serves as a valuable molecular entity for both fundamental and applied scientific research. Its well-defined structure, accessible synthetic routes, and the broad biological relevance of the 9-substituted purine class make it an important compound for researchers in organic synthesis, medicinal chemistry, and chemical biology. A thorough understanding of its properties and synthesis is crucial for its effective application in the development of novel therapeutics and the exploration of complex biological systems.

References

-

PubChem. This compound | C6H6N4 | CID 140687. Available at: [Link].

-

SpectraBase. 9-Methyl-purine - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

- Hockova, D. et al. Synthesis and Cytostatic and Antiviral Activity of N9-[2-(Phosphonomethoxy)ethyl] Derivatives of 6-Substituted Purines. J. Med. Chem.2004, 47 (21), pp 5059–5067.

- Emmanuel, N. et al. The mTORC1 signaling network senses changes in cellular purine nucleotide levels. Cell Rep.2014, 9(2), pp 561-72.

- Traube, W. Ueber eine neue Synthese des Guanins und Xanthins. Ber. Dtsch. Chem. Ges.1900, 33, pp 1371-1383.

Sources

Spectroscopic Characterization of 9-Methylpurine: An In-depth Technical Guide

Introduction: The Significance of 9-Methylpurine in Modern Research

This compound, a methylated derivative of the fundamental heterocyclic aromatic compound purine, serves as a critical molecular probe in the fields of chemical biology and drug development. Its structure, featuring a methyl group at the N9 position of the purine core, precludes the N7-H/N9-H tautomerism observed in the parent purine, thereby providing a fixed model for studying the physicochemical and biological properties inherent to the 9-substituted purine scaffold. This is of paramount importance as the N9 position is the site of glycosidic linkage in naturally occurring purine nucleosides, the building blocks of DNA and RNA. Understanding the spectroscopic signature of this compound is foundational for researchers aiming to elucidate the structure of novel purine-based therapeutics, to study DNA-drug interactions, and to explore the photophysical properties of nucleic acid analogs.

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this pivotal molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound, providing precise information on the chemical environment of each proton and carbon atom.

Expertise & Experience: The Rationale Behind NMR Experimental Design

For a molecule like this compound, ¹H and ¹³C NMR are the primary experiments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peaks that do not interfere with the signals of interest. Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, respectively, by revealing their correlations.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons on the purine ring and the protons of the N9-methyl group. The aromatic protons are deshielded due to the ring current effect of the heterocyclic system and will appear at a lower field (higher ppm) compared to the methyl protons.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-2 | ~8.9 - 9.1 | singlet |

| H-6 | ~8.6 - 8.8 | singlet |

| H-8 | ~8.4 - 8.6 | singlet |

| N⁹-CH₃ | ~3.8 - 4.0 | singlet |

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific NMR instrument. The assignments are based on typical values for purine derivatives.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of this compound. Due to the presence of four nitrogen atoms in the purine ring, the carbon atoms are in diverse electronic environments, leading to a well-resolved spectrum. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the system.

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~152 |

| C-4 | ~148 |

| C-5 | ~133 |

| C-6 | ~145 |

| C-8 | ~140 |

| N⁹-CH₃ | ~33 |

Note: These values are based on data reported for this compound and similar purine analogs. For definitive assignment, 2D NMR experiments are recommended.[1]

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Caption: Workflow for NMR spectroscopic analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides valuable information about the functional groups and bonding within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting the Vibrational Landscape

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations within the purine ring, as well as vibrations associated with the methyl group. The absence of a broad N-H stretching band in the 3200-3500 cm⁻¹ region is a key indicator of N9 substitution. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1650-1500 | C=N and C=C stretch | Purine ring system |

| 1470-1430 | C-H bend | Methyl C-H (asymmetrical) |

| 1380-1360 | C-H bend | Methyl C-H (symmetrical) |

| Below 1500 | Ring bending and stretching | Fingerprint Region |

Experimental Protocol: Solid-State FTIR Analysis (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Caption: Workflow for solid-state FTIR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the absorption is due to π → π* transitions within the conjugated purine ring system.

Expertise & Experience: The Impact of Structure on Absorption

The purine ring system is a chromophore that absorbs strongly in the UV region. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment and any substituents on the ring. The methylation at the N9 position can subtly influence the electronic structure compared to the parent purine. The expected λmax for this compound is in the range of 260-270 nm, characteristic of purine derivatives.

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol

| Parameter | Expected Value |

| λmax | ~262 nm |

| Molar Absorptivity (ε) | ~8,000 - 10,000 L mol⁻¹ cm⁻¹ |

Note: These values are based on the absorption of the parent purine and typical methylated analogs.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent such as ethanol or methanol.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the cuvette with the pure solvent to record a baseline (blank).

-

Record the absorbance spectrum of each of the diluted this compound solutions over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), plot absorbance versus concentration. The slope of the resulting line will be the molar absorptivity (ε).

-

Caption: Workflow for quantitative UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides definitive confirmation of the molecular weight and offers insights into the molecule's structure through analysis of its fragmentation pattern.

Expertise & Experience: Predicting Fragmentation Pathways

Using a hard ionization technique like Electron Ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺•). The m/z of this ion will correspond to the molecular weight of the compound (134.14 g/mol ). Due to the high energy of EI, the molecular ion will likely undergo fragmentation. Common fragmentation pathways for purines involve the cleavage of the imidazole and pyrimidine rings. The presence of an odd number of nitrogen atoms (four in this case) is consistent with the Nitrogen Rule, which predicts an even nominal molecular weight.

Table 5: Predicted Mass Spectral Data for this compound (Electron Ionization)

| m/z | Interpretation |

| 134 | Molecular Ion [M]⁺• |

| 106 | [M - HCN]⁺• |

| 79 | [M - HCN - HCN]⁺• |

| 52 | Further fragmentation |

Note: The fragmentation pattern can be complex, and these are some of the plausible fragments based on the known fragmentation of purine rings.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid or a concentrated solution of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, FTIR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise connectivity of the atoms, FTIR identifies the functional groups and vibrational characteristics, UV-Vis spectroscopy probes the electronic structure of the conjugated system, and mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this compound and its derivatives, paving the way for further advancements in medicinal chemistry and molecular biology.

References

-

Chenon, M. T., Pugmire, R. J., & Grant, D. M. (1975). Carbon-13 magnetic resonance. XXV. A basic set of parameters for the investigation of tautomerism im purines. Established from carbon-13 magnetic resonance studies using certain purines and pyrrolo[2,3-d]pyrimidines. Journal of the American Chemical Society, 97(16), 4627–4636. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties and Quantum Yield of 9-Methylpurine

Abstract

9-Methylpurine serves as a cornerstone model compound for elucidating the intrinsic photophysical behaviors of the purine heterocyclic system, a fundamental component of DNA and RNA. Unlike its canonical nucleobase counterparts, adenine and guanine, which are renowned for their ultrafast deactivation to the ground state, this compound exhibits a remarkably different and significant excited-state decay mechanism. This guide provides a comprehensive exploration of the photophysical properties of this compound, with a deep dive into its excited-state dynamics, the factors governing its quantum yield, and the advanced methodologies used for its characterization. We will dissect the causality behind its efficient population of long-lived triplet states, a pathway with profound implications for understanding photodamage in biological systems. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and mechanistic understanding of purine photochemistry.

Part I: The Unique Photochemical Profile of this compound

The significance of this compound in photophysical research stems from its deviation from the behavior of other purine bases like adenine.[1] Methylation at the N9 position prevents the tautomerism seen in the purine free base, simplifying the interpretation of experimental results and providing a clear window into the core chromophore's properties.[2] Upon absorption of UV light, canonical nucleobases undergo extremely rapid (sub-picosecond) internal conversion back to the ground state, a key feature of their photostability.[3] In stark contrast, this compound efficiently funnels energy into the triplet manifold, making it an invaluable tool for studying intersystem crossing mechanisms.[2][4]

Part II: Excited-State Dynamics: A Journey from Absorption to the Triplet State

The photophysical journey of this compound begins with the absorption of a UV photon and proceeds through a well-defined cascade of events on an ultrafast timescale. This pathway is dominated by non-radiative processes, which dictates its characteristic quantum yields.

Initial Excitation and Ultrafast Conversion

Upon excitation with UV light, typically around its strong absorption band maximum at ~261 nm, this compound is primarily promoted from its ground state (S₀) to the S₂(ππ) excited singlet state.[2][5] The subsequent event is a critical step that defines its entire photophysical behavior: an ultrafast, sub-picosecond internal conversion from the S₂(ππ) state to the lower-energy ¹nπ* singlet state.[2][4] This transition is remarkably efficient and represents the first major branch away from the deactivation pathways seen in adenine and guanine.

The ¹nπ State: A "Doorway" to the Triplet Manifold*

Following internal conversion, the molecule resides in a vibrationally excited, or "hot," ¹nπ* state. It undergoes rapid vibrational and conformational relaxation (cooling) within this state.[2] The relaxed ¹nπ* state is relatively long-lived (hundreds of picoseconds) and serves as a crucial intermediary, or "doorway state," for the next key event: intersystem crossing (ISC).[2][6] ISC is a process where the spin of the excited electron flips, resulting in a transition from a singlet state (total spin = 0) to a triplet state (total spin = 1).[7]

Efficient Intersystem Crossing (ISC)

For this compound, the transition from the ¹nπ* state to the triplet manifold (specifically, a ³ππ* state) is the dominant deactivation channel.[4] The lifetime for this ISC process is in the range of hundreds of picoseconds.[2] This high efficiency is unusual for many organic molecules but is a defining characteristic of this compound, leading directly to the population of a long-lived triplet state.[1]

The diagram below provides a simplified Jablonski-style representation of the primary deactivation pathways for this compound.

Caption: Jablonski diagram illustrating the dominant excited-state deactivation pathways for this compound.

Part III: Photophysical Parameters and Quantum Yield

The quantum yield (Φ) of a photophysical process is defined as the ratio of the number of events occurring to the number of photons absorbed.[8] For this compound, the competition between internal conversion, intersystem crossing, and radiative decay (fluorescence and phosphorescence) dictates these values.

-

Fluorescence Quantum Yield (Φf): This measures the efficiency of light emission from a singlet excited state. Due to the extremely efficient intersystem crossing from the S₁ (¹nπ*) state, the fluorescence quantum yield of this compound is negligible and often considered to be effectively zero.[2][4] Radiative decay via fluorescence simply cannot compete with the rapid spin conversion to the triplet state.

-

Triplet Quantum Yield (ΦT): This measures the efficiency of forming triplet states. As ISC is the primary deactivation pathway for the S₁ state, the triplet quantum yield is consequently very high, approaching unity (ΦT ≈ 1).[9] This is the most critical photophysical parameter of this compound.

-

Phosphorescence Quantum Yield (Φp): This measures the efficiency of light emission from a triplet state. While the triplet state is efficiently populated, its decay back to the ground state can occur through both radiative (phosphorescence) and non-radiative pathways. The phosphorescence quantum yield is therefore dependent on the competition between these T₁ decay processes.

The key photophysical parameters are summarized in the table below.

| Parameter | Symbol | Value/Description | Rationale |

| Absorption Maximum | λ_abs_ | ~261 nm[2] | Corresponds to the S₀ → S₂(ππ*) transition. |

| Fluorescence Quantum Yield | Φf | Extremely Low (< 0.001) | Efficient intersystem crossing outcompetes fluorescence.[2][4] |

| Intersystem Crossing Lifetime | τ_ISC_ | Hundreds of picoseconds[4] | Time for S₁ → T₁ transition. |

| Triplet Quantum Yield | ΦT | High (~1.0) | Intersystem crossing is the dominant decay path for the S₁ state.[9] |

Part IV: The Critical Influence of Solvent Environment

The photophysical properties of many molecules are sensitive to their environment, and this compound is no exception. The choice of solvent can significantly modulate the rate of intersystem crossing.

Causality of the Solvent Effect: Experiments have shown an almost two-fold increase in the rate of intersystem crossing (i.e., a decrease in the ISC lifetime) when moving from polar protic solvents (like water) to nonpolar solvents.[4][6] This observation strongly suggests the presence of a solvent-dependent energy barrier that must be overcome to reach the region of the potential energy surface where the singlet and triplet states cross.[4] In polar, hydrogen-bonding solvents, this barrier is higher, slowing down the ISC process. In contrast, nonpolar environments lower this barrier, facilitating a faster transition to the triplet state. This insight is crucial for researchers, as it demonstrates that the efficiency of triplet state formation can be tuned by the local environment.[10][11]

Part V: Methodologies for Characterization

Elucidating the complex photophysics of this compound requires a combination of advanced spectroscopic techniques and computational modeling.

Experimental Protocol: UV-Visible Absorption Spectroscopy

This is the foundational experiment to determine the wavelength(s) for selective excitation.

-

Objective: To measure the ground-state absorption spectrum and determine the molar absorption coefficient.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile or a buffered aqueous solution) at a known concentration (e.g., 1 mM).[5] Create a dilution series to ensure measurements are within the linear range of the spectrophotometer (Absorbance < 1).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Fill a 1 cm path length quartz cuvette with the solvent to record a baseline (blank). Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max_). Use the Beer-Lambert law (A = εcl) at λ_max_ to calculate the molar absorption coefficient (ε).

-

Experimental Workflow: Femtosecond Transient Absorption Spectroscopy

This is the key technique for resolving the ultrafast dynamics following photoexcitation.

-

Expertise & Rationale: Standard fluorescence techniques are insufficient for this compound because its dynamics are too fast and its fluorescence is too weak. Transient absorption uses a "pump-probe" approach. A powerful, ultrashort "pump" laser pulse excites the molecule. A second, weaker "probe" pulse, delayed by a precisely controlled time, passes through the sample. By measuring how the probe's absorption changes as a function of the delay time, one can track the formation and decay of transient excited states.[2][4]

The conceptual workflow for this experiment is illustrated below.

Caption: Conceptual workflow of a femtosecond transient absorption spectroscopy experiment.

Experimental Protocol: Relative Quantum Yield Determination

While the fluorescence quantum yield of this compound is vanishingly small, the protocol for its determination is a standard and essential technique in photophysics.

-

Trustworthiness & Self-Validation: This comparative method relies on a well-characterized fluorescence standard with a known quantum yield (Φ_std_).[12][13] To ensure accuracy, multiple concentrations of both the standard and the unknown sample are measured, and the integrated fluorescence intensity is plotted against absorbance. The linearity of this plot validates the data, confirming the absence of inner-filter or self-quenching effects.[13]

-

Methodology:

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample, if possible. For a hypothetical emission from this compound, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φ_std_ = 0.54) might be considered for UV emission.[8]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low, typically between 0.01 and 0.1, to avoid inner-filter effects.[13]

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.

-

Data Analysis:

-

Correct the emission spectra for the instrument's wavelength-dependent response.

-

Integrate the area under each corrected emission spectrum to get the integrated fluorescence intensity (I).

-

Plot the integrated intensity (I) versus the absorbance (A) for both the standard and the sample.

-

Determine the gradient (Grad) of the straight line for each plot.

-

-

Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation[12][13]:

Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²)

Where 'n' is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.

-

Conclusion

This compound stands out as a critical molecule in photochemistry. Its excited-state dynamics are defined by an efficient, multi-step process: photoexcitation to the S₂(ππ) state, followed by ultrafast internal conversion to a ¹nπ state, which then acts as a highly effective gateway for intersystem crossing to the T₁(ππ*) triplet state. This cascade results in a negligible fluorescence quantum yield but a triplet quantum yield approaching unity. The rate of this key intersystem crossing step is modulated by the solvent environment, providing further insight into the underlying potential energy surfaces. The experimental and computational methodologies detailed herein provide the framework necessary for researchers to probe, understand, and leverage the unique and important photophysical properties of the purine core.

References

-

Lopez-Tarifa, P., et al. (2015). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. Journal of the American Chemical Society. Available at: [Link][2][4]

-

Lopez-Tarifa, P., et al. (2015). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. PubMed Central. Available at: [Link][2][4]

-

Lopez-Tarifa, P., et al. (2015). Electronic and Structural Elements that Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives Supporting Information. Semantic Scholar. Available at: [Link][5]

-

Holtmann, R., et al. (2020). Long-lived Excited States in 7- and this compound Probed by fs Time-Resolved Vibrational Absorption Spectroscopy. Optica Publishing Group. Available at: [Link][6][14]

-

Marrigone, A., et al. (2021). Femtosecond Intersystem Crossing to the Reactive Triplet State of the 2,6-Dithiopurine Skin Cancer Photosensitizer. The Royal Society of Chemistry. Available at: [Link][15]

-

Marrigone, A., et al. (2021). Femtosecond intersystem crossing to the reactive triplet state of the 2,6-dithiopurine skin cancer photosensitizer. Physical Chemistry Chemical Physics. Available at: [Link][9]

-

Bhattacharya, S., et al. (2020). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. Available at: [Link][3]

-

Černý, J., et al. (2006). Theoretical study of the ground and excited states of 7-methyl guanine and 9-methyl guanine: comparison with experiment. PubMed. Available at: [Link][16]

-

Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link][13]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link][10]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available at: [Link][12]

-

UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. Available at: [Link]

-

El-Sayed, Y. M. (2008). Solvent effect on the absorption and fluorescence emission spectra of some purine derivatives: Spectrofluorometric quantitative studies. University of Hertfordshire Research Profiles. Available at: [Link][11]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link][17]

-

Resa-Beitlich, J., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link][18]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. Femtosecond intersystem crossing to the reactive triplet state of the 2,6-dithiopurine skin cancer photosensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 11. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 12. agilent.com [agilent.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Long-lived Excited States in 7- and this compound Probed by fs Time-Resolved Vibrational Absorption Spectroscopy [opg.optica.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Theoretical study of the ground and excited states of 7-methyl guanine and 9-methyl guanine: comparison with experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. Making sure you're not a bot! [opus4.kobv.de]

The Biological Role and Significance of 9-Methylpurine: A Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 9-methylpurine, a synthetic purine analog of significant interest to researchers in biochemistry, immunology, and drug development. We will explore its fundamental chemical properties, delve into its primary biological role as an inhibitor of purine nucleoside phosphorylase (PNP), and elucidate the downstream mechanism leading to T-lymphocyte apoptosis. This document offers field-proven experimental methodologies, quantitative data, and expert insights to facilitate further investigation into this compound's potential therapeutic applications.

Foundational Overview of this compound

This compound is a derivative of the parent purine molecule, distinguished by a methyl group covalently bonded to the nitrogen at the 9-position of the purine ring. This structural modification is central to its biological function. Unlike endogenous purines such as adenine and guanine, the N9-methylation prevents the formation of an N-glycosidic bond with a ribose or deoxyribose sugar. This inability to be incorporated into nucleosides or nucleotides allows it to act as a molecular mimic and antagonist in pathways involving natural purines.

Core Biological Function: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The most extensively documented biological role of this compound is its function as a competitive inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a critical enzyme in the purine salvage pathway, which recycles purines from the breakdown of nucleic acids. The enzyme catalyzes the reversible phosphorolytic cleavage of purine nucleosides (e.g., inosine and deoxyguanosine) into the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.

Causality of Inhibition: this compound's purine core allows it to fit into the active site of the PNP enzyme, effectively competing with the natural substrates. However, the N9-methyl group renders it incapable of undergoing the phosphorolytic cleavage that the enzyme facilitates. By occupying the active site without yielding a product, this compound acts as a potent inhibitor of PNP's catalytic activity.

Mechanism of Action: Induction of T-Lymphocyte Apoptosis

The inhibition of PNP by compounds like this compound has profound and selective consequences for T-lymphocytes, a characteristic rooted in their unique metabolic makeup.[2]

-

Substrate Accumulation: PNP inhibition leads to a systemic accumulation of its substrates, most notably deoxyguanosine.

-

Intracellular Conversion: T-cells possess high levels of deoxycytidine kinase, which phosphorylates deoxyguanosine, ultimately leading to a buildup of intracellular deoxyguanosine triphosphate (dGTP).[1]

-

Ribonucleotide Reductase Inhibition: The elevated dGTP levels act as a potent allosteric inhibitor of ribonucleotide reductase. This enzyme is essential for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair.

-

DNA Synthesis Arrest & Apoptosis: The resulting depletion of the other deoxyribonucleotide pools halts DNA synthesis, triggering a cell death program known as apoptosis.[2]

This selective toxicity towards T-cells makes PNP inhibitors a compelling class of compounds for T-cell-mediated autoimmune diseases and T-cell malignancies.[1]

Caption: Experimental workflow for the PNP spectrophotometric inhibition assay.

General Synthesis of this compound

While numerous methods exist for the synthesis of purine derivatives, a common approach for generating N9-alkylated purines involves the cyclization of a substituted pyrimidine precursor. The following is a generalized protocol adapted from established purine synthesis methodologies.

Principle: The Traube purine synthesis involves condensing a 4,5-diaminopyrimidine with a one-carbon unit source, such as formic acid or a derivative, to form the imidazole ring portion of the purine.

Generalized Procedure:

-

Precursor Synthesis: Synthesize or procure a suitable 4,5-diaminopyrimidine.

-

Methylation (if necessary): If starting with an unmethylated diaminopyrimidine, a methylation step targeting one of the amino groups may be required prior to cyclization to ensure the N9 position of the final purine is methylated.

-

Cyclization: Reflux the appropriate N-methylated-4,5-diaminopyrimidine with an excess of formic acid or triethyl orthoformate. This reaction provides the final carbon atom (C8) and facilitates the ring closure to form the this compound core.

-

Purification: Following the reaction, the excess formic acid/reagents are removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Significance and Future Directions in Research

This compound serves as a valuable tool for researchers due to its well-defined mechanism of action.

-

Immunology and Autoimmune Disease Research: It is an excellent probe for studying the consequences of PNP inhibition in T-cell function and survival. It can be used in cellular models to investigate pathways involved in T-cell-mediated autoimmune disorders.

-

Oncology: As a selective inducer of apoptosis in T-lymphocytes, it provides a model compound for the development of more potent and specific PNP inhibitors for T-cell leukemias and lymphomas.

-

Drug Development: this compound serves as a scaffold and a benchmark compound for the structure-activity relationship (SAR) studies aimed at discovering next-generation PNP inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on leveraging the foundational knowledge of this compound to design derivatives with enhanced potency and selectivity, potentially leading to the development of novel therapeutics for a range of immunological and oncological conditions.

References

-

Bantia, S., Miller, R. L., Parker, C. D., & Ananth, S. L. (2003). Mechanism of inhibition of T-acute lymphoblastic leukemia cells by PNP inhibitor--BCX-1777. International immunopharmacology, 3(6), 879–887. [Link]

-

Gandhi, V., & Balakrishnan, K. (2007). Pharmacology and mechanism of action of forodesine, a T-cell targeted agent. Seminars in oncology, 34(6 Suppl 5), S8–S12. [Link]

Sources

An In-Depth Technical Guide to the Tautomerism and Stability of 9-Methylpurine

Abstract

Purine, a fundamental heterocyclic system, is a cornerstone of life, forming the structural basis for adenine and guanine in nucleic acids.[1][2] The biological function of these molecules is intrinsically linked to their tautomeric state, which dictates hydrogen bonding patterns, molecular recognition, and reactivity. 9-Methylpurine serves as a critical model compound for investigating the properties of the biologically ubiquitous N9-substituted purine core. By "locking" the proton at the N9 position, it allows for a focused analysis of the factors governing the stability of this tautomeric form relative to others, particularly the N7H tautomer. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, synthesizing insights from experimental spectroscopy and computational chemistry to provide a robust framework for researchers in medicinal chemistry, chemical biology, and drug development.

The Principle of Tautomerism in the Purine Scaffold

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton, a phenomenon known as prototropic tautomerism.[3] In nitrogen-containing heterocycles like purine, the proton can reside on different nitrogen atoms, leading to distinct tautomeric forms with unique electronic structures, dipole moments, and chemical properties. For the unsubstituted purine molecule, a dynamic equilibrium exists between two primary tautomers: the N7H and N9H forms.[1][4]

The position of this equilibrium is not static; it is highly sensitive to the molecular environment. This sensitivity has profound biological implications. The N9 position is the site of glycosidic bond formation with ribose or deoxyribose in nucleosides, making the N9H tautomer the direct precursor to the building blocks of DNA and RNA.[5][6] Consequently, understanding the intrinsic stability of the N9-substituted form and how it is influenced by its surroundings is paramount for comprehending nucleic acid chemistry and designing purine-based therapeutics. This compound, by replacing the labile N9 proton with a stable methyl group, provides an ideal, fixed model of this crucial tautomer.

Dissecting Stability: Intrinsic Properties vs. Environmental Influence

The preference for one tautomer over another is a delicate balance between the molecule's intrinsic electronic structure and extrinsic environmental factors.

Gas Phase and Intrinsic Stability

To understand the inherent properties of purine tautomers, devoid of external interactions, researchers turn to gas-phase studies, both experimental and computational. Quantum chemical calculations consistently show that for unsubstituted purine in the gas phase, the N9H tautomer is energetically favored over the N7H form.[1][2][7] This intrinsic preference is attributed to a stabilizing intramolecular interaction between the N9-H group and the lone pair of electrons on the N3 atom.[8] This baseline stability provides a crucial reference point for evaluating the impact of external forces.

The Decisive Role of the Solvent

The introduction of a solvent dramatically alters the tautomeric landscape. The polarity of the medium is a key determinant of tautomer population.

-

Non-polar Solvents: In non-polar environments, the gas-phase preference for the N9H tautomer generally holds.

-

Polar Solvents (Aqueous Environment): In polar solvents like water, the energy difference between the N7H and N9H tautomers is significantly reduced.[1][2][7] This leads to the coexistence of both tautomers in solution , a phenomenon confirmed by numerous spectroscopic studies.[1] The stabilization of the N7H tautomer in polar media is due to its larger dipole moment, which allows for more favorable interactions with polar solvent molecules.

Solid-State Environment

In the crystalline solid state, the tautomeric form is dictated by the optimization of intermolecular interactions within the crystal lattice. For unsubstituted purine, the N7H tautomer is often the preferred form in crystals, as this arrangement can facilitate more stable intermolecular hydrogen-bonding networks.[1] This highlights that crystal structure data does not always reflect the most stable tautomer in solution or in the gas phase.

| Environment | Predominant Tautomer (Unsubstituted Purine) | Primary Reason |

| Gas Phase | N9H | Intrinsic electronic stability[1][2][7][8] |

| Aqueous Solution | Mixture of N9H and N7H | Solvent polarity reduces the energy gap between tautomers[1][2] |

| Solid State (Crystal) | Often N7H | Optimized intermolecular hydrogen bonding in the crystal lattice[1] |

Experimental and Computational Workflows for Tautomer Analysis

A multi-faceted approach combining spectroscopy and computational modeling is essential for a complete and validated understanding of tautomeric equilibria.

Experimental Protocols

NMR is a powerful tool for quantitatively assessing tautomeric populations in solution. Chemical shifts of ¹H, ¹³C, and especially ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.[9]

Step-by-Step Protocol: Low-Temperature NMR for Tautomer Population Analysis

-

Sample Preparation: Dissolve the purine derivative (e.g., 6-chloropurine) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., a mixture of CHF₂Cl/CHFCl₂ or dimethylformamide-d₇).

-

Initial Spectrum Acquisition: Record a standard ¹³C or ¹⁵N NMR spectrum at ambient temperature (e.g., 298 K). Typically, a single set of time-averaged signals is observed due to rapid interconversion between tautomers.

-

Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in steps (e.g., 10-20 K increments). Acquire a spectrum at each temperature.

-

Coalescence and Signal Separation: As the temperature decreases, the rate of proton exchange slows. Observe the broadening of the averaged signals, followed by their coalescence and eventual separation into two distinct sets of signals at a sufficiently low temperature (e.g., 213 K).[10] Each set corresponds to a specific tautomer (N7H and N9H).

-

Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals directly reflects the population ratio of the N7H and N9H forms at that temperature.[10]

-

Tautomer Assignment: Assign each set of signals to a specific tautomer by comparing the chemical shifts to those of fixed model compounds (7-methylpurine and this compound) and/or to values predicted by quantum chemical calculations.[10]

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these modes, particularly N-H stretching and ring breathing modes, are unique to each tautomer. These experimental spectra are most powerful when coupled with computational frequency calculations, which aid in the definitive assignment of spectral bands to specific tautomeric forms.[11][12]

Computational Chemistry Protocols

Computational methods are indispensable for predicting the intrinsic properties of tautomers and interpreting experimental data.

Step-by-Step Protocol: DFT Calculation of Tautomer Stability

-

Structure Generation: Build the 3D structures of the tautomers of interest (e.g., 7-methylpurine and this compound as stand-ins for the N7H and N9H tautomers).

-

Gas-Phase Optimization: Perform a full geometry optimization for each tautomer in the gas phase using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a large basis set like 6-311++G(d,p).[11][12]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Solvation Modeling: To simulate a solvent environment, re-optimize the geometries using a solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective method.[1][8] Specify the solvent of interest (e.g., water).

-

Energy Calculation and Comparison: Extract the final electronic energies (including zero-point vibrational energy corrections) for each tautomer in both the gas phase and the chosen solvent. The difference in energy (ΔE) or Gibbs free energy (ΔG) reveals their relative stability. A lower energy value indicates a more stable tautomer.

Biological Context and Significance for Drug Development

The tautomeric state of a purine analog is not an academic curiosity; it is a critical determinant of its biological activity.

-

Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is defined by the tautomeric form. An enzyme or RNA aptamer that has evolved to recognize the N9H tautomer of adenine will not bind effectively to a rare imino tautomer. The purine riboswitch, for example, specifically recognizes its ligands in their dominant tautomeric forms.[13]

-

Pharmacokinetics: Properties like membrane permeability and solubility are influenced by a molecule's polarity and hydrogen bonding capacity, which are in turn dependent on the tautomeric equilibrium.

-

Reactivity and Metabolism: The N7 nitrogen of the purine ring is a known site for alkylation and metal coordination. The accessibility and nucleophilicity of this site are modulated by whether the proton resides at N7 or N9, influencing both drug-target interactions and potential metabolic pathways.

For drug development professionals, this compound and its derivatives serve as essential reference compounds. Synthesizing and characterizing such "fixed" tautomers allows for the unambiguous assignment of biological activity to a specific chemical entity. This knowledge is crucial for structure-activity relationship (SAR) studies, enabling the rational design of potent and selective inhibitors that target purine-binding sites in proteins and nucleic acids.

Conclusion

The study of this compound provides foundational insights into the chemical behavior of the biologically essential N9-substituted purine scaffold. Its stability is the result of a complex interplay between intrinsic electronic factors and powerful environmental effects. While the N9H tautomer, modeled by this compound, is inherently more stable in isolation, this preference is significantly modulated by solvent polarity, with polar environments like water promoting a mixed population of N7H and N9H forms for the parent purine. A comprehensive understanding, vital for applications ranging from mutagenesis research to rational drug design, can only be achieved through a synergistic application of high-resolution spectroscopic techniques and robust computational modeling. This integrated approach ensures that the design and interpretation of purine-based systems are grounded in the fundamental chemical principles that govern their tautomeric identity.

References

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications - Indian Academy of Sciences. (n.d.). Retrieved January 16, 2026, from [Link]

-

Tautomerism of purines. I. N(7)H .dha. N(9)H equilibrium in adenine. (n.d.). Retrieved January 16, 2026, from [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

-

Raczyńska, E. D., & Kamińska, B. (2013). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 19(9), 3947–3960. [Link]

-

[A theoretical investigation of tautomerism of adenine, purine, guanine, and cytosine]. (n.d.). Retrieved January 16, 2026, from [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 340-351. [Link]

-

Wieczorkiewicz, P. A., Szatyłowicz, H., & Siodła, T. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

-

Gonnella, N. C., & Roberts, J. D. (1982). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 104(11), 3162–3164. [Link]

-